molecular formula C26H22O7 B3486533 methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3486533
M. Wt: 446.4 g/mol
InChI Key: KUKRZLFOLDWBPV-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a benzoate ester linked via an ether bridge at the 7-position. This compound combines aromatic methoxy groups with a chromenone backbone, a structural motif frequently associated with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Its synthesis typically involves multi-step reactions, such as nucleophilic substitution, esterification, and chromatographic purification, under controlled conditions to optimize yield and selectivity .

Properties

IUPAC Name

methyl 4-[[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-22-11-9-18(13-24(22)30-2)21-12-19-8-10-20(14-23(19)33-26(21)28)32-15-16-4-6-17(7-5-16)25(27)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRZLFOLDWBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.

Scientific Research Applications

Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of enzyme inhibition, receptor modulation, and antioxidant activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate belongs to a class of coumarin derivatives with structural variations influencing their chemical and biological profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Structural Features Key Differences Biological Activities References
This compound Chromen-2-one core; 3,4-dimethoxyphenyl at C3; benzoate ester at C7 via methylene bridge Reference compound with balanced aromatic and ester functionalities Potential anti-inflammatory, antioxidant, and anticancer properties (inferred from analogs)
Propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate Chromen-2-one core; 3,4-dimethoxyphenyl at C3; acetate ester at C7 Lacks methylene bridge; shorter ester chain Reduced lipophilicity may limit membrane permeability compared to benzoate analog
Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate Chromen-2-one core; 2,4-dimethoxyphenyl at C3; acetate ester at C7 Methoxy groups at C2 and C4 (vs. C3/C4 in reference compound) Altered receptor binding due to positional isomerism; moderate antimicrobial activity
Ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate Chromen-4-one core; prenyl ether at C7; ethyl benzoate at C3 Chromen-4-one (vs. 2-one) core; prenyl group enhances hydrophobicity Enhanced cytotoxicity in cancer cell lines due to increased lipophilicity
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate Chloro and methyl substituents on chromenone; additional methoxyethyl group Chlorine atom increases electron-withdrawing effects; methyl enhances steric bulk Improved metabolic stability and selectivity in enzyme inhibition assays

Key Insights from Comparative Analysis

Substituent Positioning : The 3,4-dimethoxyphenyl group in the reference compound offers distinct electronic and steric effects compared to analogs with 2,4-dimethoxy () or halogenated substituents (). These variations influence binding affinity to biological targets like cyclooxygenase or tyrosine kinases .

Core Modifications: Chromen-4-one derivatives (e.g., ) demonstrate altered reactivity due to keto-enol tautomerism, affecting their antioxidant capacity compared to chromen-2-one analogs .

Biological Activity Trends : Compounds with halogenation (e.g., chloro in ) or extended alkyl chains (e.g., prenyl in ) often show enhanced cytotoxicity, likely due to improved membrane interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

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